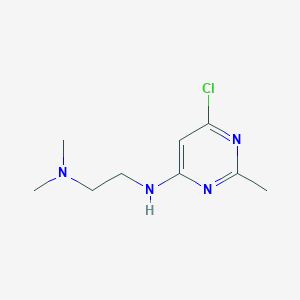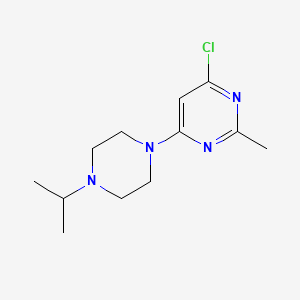![molecular formula C13H16N2OS B1467545 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amin CAS No. 1465173-77-6](/img/structure/B1467545.png)
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amin
Übersicht
Beschreibung
“4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine” is a compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit inhibitory concentrations against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Wissenschaftliche Forschungsanwendungen
Antioxidative Anwendungen
Thiazol-Derivate, darunter 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amin, wurden auf ihre potenziellen antioxidativen Eigenschaften untersucht. Antioxidantien sind entscheidend für die Bekämpfung von oxidativem Stress in biologischen Systemen, der zu chronischen Krankheiten wie Krebs und Herzerkrankungen führen kann. Der Thiazol-Rest ist bekannt dafür, freie Radikale abzufangen und so oxidativen Schäden zu reduzieren .
Analgetische und entzündungshemmende Anwendungen
Die Verbindung wurde auf ihre analgetischen (schmerzlindernden) und entzündungshemmenden Wirkungen untersucht. Thiazol-Derivate können entzündungsfördernde Signalwege modulieren und bieten potenzielle therapeutische Vorteile für Erkrankungen wie Arthritis und andere entzündliche Erkrankungen .
Antimikrobielle und antifungale Anwendungen
This compound: kann als Gerüst für die Entwicklung neuer antimikrobieller und antifungaler Wirkstoffe dienen. Thiazole haben Wirksamkeit gegen eine Vielzahl von mikrobiellen und Pilzstämmen gezeigt, was in Zeiten zunehmender Antibiotikaresistenz von entscheidender Bedeutung ist .
Antivitale Anwendungen
Die Forschung zu Thiazol-Verbindungen umfasst deren Verwendung als antivirale Wirkstoffe. Angesichts des anhaltenden Bedarfs an wirksamen Behandlungen gegen Virusinfektionen könnte diese Verbindung zur Entwicklung neuer antiviraler Medikamente mit möglicherweise weniger Nebenwirkungen beitragen .
Neuroprotektive Anwendungen
Neurodegenerative Erkrankungen stellen eine bedeutende Herausforderung im Gesundheitswesen dar. Thiazol-Derivate wurden auf ihre neuroprotektiven Eigenschaften untersucht, die zu Fortschritten bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson führen könnten .
Antitumor- und zytotoxische Anwendungen
Der Thiazol-Ring ist ein häufiges Merkmal in vielen antineoplastischen Medikamenten. Daher wird This compound auf seine potenziellen Antitumor- und zytotoxischen Aktivitäten untersucht, die es zu einem Kandidaten für die Krebstherapieforschung machen könnten .
Antihypertensive Anwendungen
Thiazole wurden mit antihypertensiver Aktivität in Verbindung gebracht, was darauf hindeutet, dass diese Verbindung bei der Behandlung von Bluthochdruck und verwandten Herz-Kreislauf-Erkrankungen nützlich sein könnte .
Antischizophrenie-Anwendungen
Es gibt laufende Forschungsarbeiten zu den psychiatrischen Anwendungen von Thiazol-Derivaten, darunter potenzielle Behandlungen für Schizophrenie. Diese Verbindungen können Neurotransmittersysteme im Gehirn beeinflussen und bieten neue Wege für die Therapie .
Wirkmechanismus
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Biochemische Analyse
Biochemical Properties
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and thus affecting the inflammatory response . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, as seen with COX-1 and COX-2 . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of inflammatory mediators. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the arachidonic acid pathway by inhibiting COX enzymes, leading to a decrease in prostaglandin production . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and altering the levels of metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins and transporters, which facilitate its movement across cellular membranes and its targeting to specific organelles.
Subcellular Localization
The subcellular localization of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus may enhance its ability to influence gene expression, while its localization in the cytoplasm may facilitate its interactions with enzymes and other proteins involved in metabolic pathways.
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVMTPYEQJVFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)


![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)

